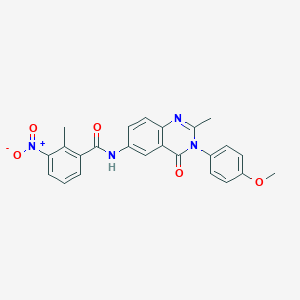

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, one of which contains two nitrogen atoms . They are known for their wide range of biological activities.

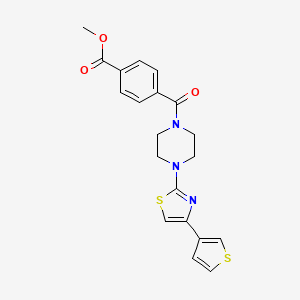

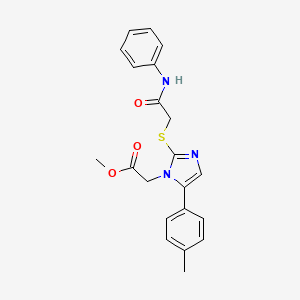

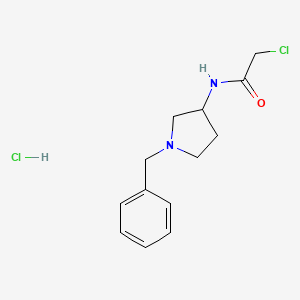

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with various substituents attached to it. These could include a 4-methoxyphenyl group, a 2-methyl group, and a 3-nitrobenzamide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. These groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more polar .Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives, like the compound , have been studied for their potential pharmacological properties. For instance, a study by Rahman et al. (2014) explored the diuretic, antihypertensive, and anti-diabetic potential of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, which are structurally related to the compound (Rahman et al., 2014).

Synthesis and Characterization

Quinazoline compounds have been the subject of various synthesis and characterization studies. Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using quinazoline-type ligands and explored their spectroscopic, electrochemical, and antimicrobial properties (Chai et al., 2017). Another study by Gromachevskaya et al. (2017) discussed the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, contributing to the broader understanding of quinazoline chemistry (Gromachevskaya et al., 2017).

Potential in Treating Diseases

Quinazoline derivatives have also been evaluated for their potential in treating various diseases. For example, a study on the phosphatidylinositol 3-kinase-δ inhibitor, a compound structurally related to quinazolines, showed potential in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2014).

Green Synthetic Procedures

A green synthetic procedure was developed for a compound similar to the one , emphasizing the importance of environmentally friendly synthesis methods in the field of quinazoline chemistry (Molnar et al., 2022).

Antimicrobial and Anticonvulsant Activities

The antimicrobial and anticonvulsant activities of quinazoline derivatives have been a significant area of research. Rajasekaran et al. (2011) synthesized a series of thioxoquinazolinone derivatives and evaluated their anti-inflammatory and analgesic activities (Rajasekaran et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5/c1-14-19(5-4-6-22(14)28(31)32)23(29)26-16-7-12-21-20(13-16)24(30)27(15(2)25-21)17-8-10-18(33-3)11-9-17/h4-13H,1-3H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRLASATLXCCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371566.png)

![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)

![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)